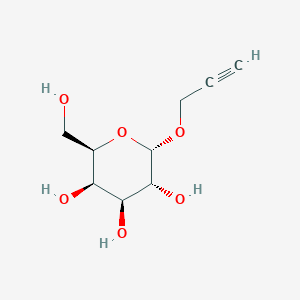

Propargyl a-D-galactopyranoside

説明

BenchChem offers high-quality Propargyl a-D-galactopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Propargyl a-D-galactopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

特性

CAS番号 |

913074-13-2 |

|---|---|

分子式 |

C9H14O6 |

分子量 |

218.20 g/mol |

IUPAC名 |

(3R,4S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

InChI |

InChI=1S/C9H14O6/c1-2-3-14-9-8(13)7(12)6(11)5(4-10)15-9/h1,5-13H,3-4H2/t5?,6-,7-,8?,9-/m0/s1 |

InChIキー |

DSKUDOWHGLWCBQ-IDIMRBMGSA-N |

SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

異性体SMILES |

C#CCO[C@@H]1C([C@H]([C@H](C(O1)CO)O)O)O |

正規SMILES |

C#CCOC1C(C(C(C(O1)CO)O)O)O |

同義語 |

2-Propyn-1-yl α-D-Galactopyranoside; 2-Propynyl α-D-Galactopyranoside; |

製品の起源 |

United States |

Propargyl α-D-Galactopyranoside: A Technical Guide to Synthesis, CuAAC Bioconjugation, and Glycobiology Applications

Executive Summary

In the rapidly evolving fields of glycobiology and targeted drug delivery, Propargyl α-D-galactopyranoside (CAS: 913074-13-2) has emerged as a critical bioorthogonal linchpin[1]. Characterized by an α-configured D-galactopyranose ring linked to a terminal propargyl group, this synthetic glycoside bridges the gap between complex carbohydrate chemistry and modular bioconjugation. The terminal alkyne functionality enables highly efficient, regioselective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions.

As a Senior Application Scientist, I have structured this whitepaper to move beyond basic molecular descriptions. Here, we will dissect the mechanistic causality behind its synthesis, establish self-validating experimental protocols, and map its integration into multivalent glycocluster development.

Physicochemical Profiling & Structural Analysis

Understanding the baseline physicochemical properties of Propargyl α-D-galactopyranoside is essential for optimizing reaction conditions, particularly regarding solubility and steric accessibility during click chemistry workflows[1][2].

Table 1: Core Molecular Parameters

| Property | Specification |

| IUPAC Name | (3R,4S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol |

| CAS Number | 913074-13-2 |

| Molecular Formula | C₉H₁₄O₆ |

| Molecular Weight | 218.20 g/mol |

| Anomeric Configuration | Alpha (α) |

| InChI Key | DSKUDOWHGLWCBQ-IDIMRBMGSA-N |

| Key Functional Groups | Terminal Alkyne (HC≡C-), Multiple Hydroxyls (-OH) |

The α-anomeric configuration is critical for biological recognition. Many mammalian lectins, such as specific galectins and the Asialoglycoprotein Receptor (ASGPR), exhibit distinct binding affinities based on the spatial orientation of the glycosidic bond. The axial (α) linkage ensures optimal presentation of the galactose pharmacophore when tethered to a multivalent scaffold[3].

Chemical Synthesis & Mechanistic Pathways

The synthesis of Propargyl α-D-galactopyranoside typically relies on the nucleophilic substitution of a peracetylated galactopyranosyl donor with propargyl alcohol, catalyzed by a Lewis acid such as Boron trifluoride etherate (BF₃·OEt₂)[1][4].

Mechanistic Causality: Overcoming Neighboring Group Participation

In standard carbohydrate chemistry, a participating acyl protecting group at the C2 position strongly drives the formation of the β-anomer via a stable dioxolenium ion intermediate. However, to achieve the α-anomer , the reaction relies on thermodynamic control driven by the anomeric effect .

When BF₃·OEt₂ is used in solvents like dichloromethane (DCM), it facilitates the departure of the anomeric leaving group, generating an oxocarbenium intermediate[1]. Extended reaction times or the use of in-situ anomerization conditions allow the initially formed kinetic β-product to equilibrate to the thermodynamically more stable α-anomer, where the electronegative oxygen of the propargyl group occupies the axial position to maximize hyperconjugative stabilization (the anomeric effect)[5].

Figure 1: Synthetic workflow from galactose donor to the final deprotected α-anomer.

Bioorthogonal Applications: CuAAC "Click" Chemistry

The terminal alkyne of Propargyl α-D-galactopyranoside is biologically inert, making it an ideal candidate for bioorthogonal bioconjugation via the Huisgen 1,3-dipolar cycloaddition, specifically the Cu(I)-catalyzed variant (CuAAC)[1][6].

This reaction pairs the alkyne with an azide-functionalized scaffold (e.g., peptides, polymers, or dendrimers) to form a stable 1,4-disubstituted 1,2,3-triazole linkage. The triazole ring is not merely a passive linker; its strong dipole moment and hydrogen-bonding capabilities often mimic amide bonds, enhancing the physicochemical stability of the resulting glycoconjugate without triggering immune responses.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify success at each stage.

Protocol 1: Synthesis and Purification of Propargyl α-D-galactopyranoside

Objective: Synthesize the α-anomer with high stereopurity.

-

Activation: Dissolve 1.0 eq of 1,2,3,4,6-penta-O-acetyl-D-galactopyranose and 1.2 eq of propargyl alcohol in anhydrous DCM under an argon atmosphere. Cool the mixture to 0°C.

-

Catalysis: Dropwise add 1.5 eq of BF₃·OEt₂.

-

Causality Check: The low temperature prevents unwanted elimination side-reactions while the Lewis acid activates the anomeric acetate.

-

-

Equilibration: Allow the reaction to warm to room temperature and stir for 12-24 hours to ensure thermodynamic conversion to the α-anomer.

-

Validation Checkpoint 1 (TLC): Monitor via TLC (Hexane:EtOAc 6:4). Stain with p-anisaldehyde. The product should appear as a distinct spot with an Rf distinct from the starting material.

-

Quenching & Extraction: Quench with saturated NaHCO₃ to neutralize the Lewis acid. Extract with DCM, dry over MgSO₄, and concentrate.

-

Deprotection (Zemplén): Dissolve the crude protected intermediate in anhydrous methanol. Add catalytic sodium methoxide (NaOMe) until pH ~9. Stir for 2 hours.

-

Validation Checkpoint 2 (NMR): Purify via silica gel chromatography. Confirm the α-configuration via ¹H NMR. Crucial metric: Look for the anomeric proton resonance at ~δ 5.42 ppm with a small coupling constant ( J≈3.8 Hz), which definitively confirms the equatorial-axial relationship characteristic of the α-linkage[1].

Protocol 2: CuAAC Bioconjugation to an Azide Scaffold

Objective: Conjugate the synthesized glycoside to a multivalent azide core.

-

Preparation: In a degassed solvent mixture (e.g., t-BuOH/H₂O 1:1), dissolve 1.0 eq of the azide-functionalized scaffold and 1.5 eq (per azide group) of Propargyl α-D-galactopyranoside.

-

Catalyst Generation: Add 0.1 eq of CuSO₄·5H₂O followed immediately by 0.2 eq of Sodium Ascorbate.

-

Causality Check: Sodium ascorbate acts as a reducing agent to generate the active Cu(I) species in situ, preventing the need for highly oxygen-sensitive Cu(I) salts.

-

-

Reaction: Stir at room temperature for 12 hours.

-

Validation Checkpoint (FT-IR & LC-MS): Perform FT-IR on an aliquot. The complete disappearance of the azide stretch (~2100 cm⁻¹) and the alkyne stretch (~2120 cm⁻¹) validates complete conversion. Confirm the mass shift via LC-MS.

-

Purification: Remove copper residues by passing the mixture through a short pad of Chelex resin or using EDTA dialysis.

Applications in Glycobiology and Drug Development

The primary application of Propargyl α-D-galactopyranoside lies in the synthesis of multivalent glycoclusters and glycodendrimers[4]. Single carbohydrate-protein interactions are notoriously weak (millimolar affinity). By "clicking" multiple Propargyl α-D-galactopyranoside molecules onto a central scaffold, researchers exploit the glycoside cluster effect —achieving exponential increases in binding avidity to target lectins.

Figure 2: Mechanism of targeted cellular uptake via lectin-mediated binding of glycoclusters.

This methodology is currently being heavily leveraged in the development of targeted drug delivery vehicles. For instance, liposomes or lipid nanoparticles (LNPs) decorated with α-D-galactopyranoside moieties can selectively deliver oligonucleotide therapeutics to hepatocytes or specific immune cells by binding to surface-expressed galactose-recognizing receptors[1][3].

References

- Propargyl a-D-galactopyranoside | 913074-13-2 - Benchchem Source: Benchchem URL

- CAS No : 913074-13-2 | Product Name : Propargyl α-D-Galactopyranoside | Pharmaffiliates Source: Pharmaffiliates URL

- Synthesis of Dense and Chiral Dendritic Polyols Using Glyconanosynthon Scaffolds Source: MDPI URL

- Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands Source: PMC / NIH URL

- Substrate-Controlled Direct α-Stereoselective Synthesis of Deoxyglycosides from Glycals Using B(C6F5)

- Introducing selected variations in architecture, linker and ligand composition of glycooligo(amides)

Sources

- 1. Propargyl a-D-galactopyranoside | 913074-13-2 | Benchchem [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Selectively Modified Lactose and N-Acetyllactosamine Analogs at Three Key Positions to Afford Effective Galectin-3 Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. docserv.uni-duesseldorf.de [docserv.uni-duesseldorf.de]

Propargyl a-D-galactopyranoside role in glycobiology research

Engineering Multivalent Glycomimetics: The Strategic Role of Propargyl α-D-galactopyranoside in Modern Glycobiology

Executive Overview

Glycobiology has historically been constrained by the weak binding affinities of monovalent carbohydrate-protein interactions and the synthetic challenges of constructing complex, highly branched glycans. Propargyl α-D-galactopyranoside (PGAL) has emerged as a cornerstone building block to overcome these hurdles. By integrating a biologically inert, terminal alkyne handle at the anomeric position of a galactose moiety, PGAL bridges the gap between native glycan recognition and bioorthogonal click chemistry[1]. This technical guide explores the mechanistic rationale, synthetic protocols, and therapeutic applications of PGAL, providing a definitive framework for researchers engineering targeted glycoconjugates.

Chemical Profile and Mechanistic Rationale

PGAL (CAS: 913074-13-2) is a synthetic glycoside characterized by an α-configured D-galactopyranose ring linked to a propargyl group (HC≡C-CH2-) via an oxygen atom[1]. The selection of this specific molecule in drug development and probe design is driven by strict mechanistic causality:

-

The Alpha-Anomer Advantage: Many pathogenic lectins, such as the Pseudomonas aeruginosa lectin PA-IL (LecA), exhibit a strict stereochemical preference for α-D-galactosides over their β-counterparts[2]. Utilizing the α-anomer ensures optimal spatial alignment within the calcium-dependent carbohydrate recognition domain (CRD) of the target lectin.

-

The Propargyl Handle: The terminal alkyne is sterically minimal, preventing interference with the lectin's binding pocket. Furthermore, the electron-rich nature of the alkyne allows for highly efficient, regioselective Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), enabling the rapid assembly of multivalent architectures without the need for complex protecting group manipulations[3].

Bioorthogonal Conjugation: The CuAAC Workflow

To harness the "cluster glycoside effect"—where multivalent presentation exponentially increases binding avidity—PGAL must be conjugated to multimeric scaffolds (e.g., dendrimers, cyclopeptides, or polymer backbones)[4]. The following protocol outlines a self-validating CuAAC methodology designed for high-yield, reproducible glycocluster synthesis.

Figure 1: Workflow and logical decision tree for the CuAAC-mediated synthesis of PGAL glycoconjugates.

Self-Validating Protocol: CuAAC Synthesis of PGAL-Dendrimers

Causality & Design: This protocol utilizes a THPTA ligand to accelerate the reaction while shielding the active Cu(I) species from disproportionation and preventing reactive oxygen species (ROS) from degrading the carbohydrate[4].

-

Reagent Preparation: Dissolve the azide-functionalized scaffold (1.0 eq) and PGAL (1.5 eq per azide group) in a degassed solvent mixture of t-BuOH/H2O (1:1, v/v). Rationale: The aqueous-organic mixture ensures the solubility of both the hydrophobic scaffold core and the hydrophilic unprotected PGAL.

-

Catalyst Assembly: In a separate vial, pre-mix CuSO4·5H2O (0.1 eq per azide) and THPTA ligand (0.5 eq per azide). Add this complex to the main reaction vessel.

-

In Situ Reduction: Add a freshly prepared solution of Sodium Ascorbate (0.5 eq per azide) dropwise. Rationale: Ascorbate reduces Cu(II) to the catalytically active Cu(I). The solution will briefly shift in color, indicating successful reduction[3].

-

Self-Validation (Reaction Monitoring): Stir at room temperature. After 2 hours, sample the reaction and analyze via FTIR spectroscopy. The protocol validates its own completion when the characteristic azide stretching band at ~2100 cm⁻¹ completely disappears[3]. If the peak persists, add an additional 0.1 eq of Cu/Ascorbate.

-

Purification & Metal Scavenging: Quench the reaction with an excess of EDTA (0.5 M, pH 7.4) and stir for 30 minutes. Rationale: EDTA chelates residual copper, which is highly toxic and can cause false positives in downstream biological assays. Purify the resulting glycocluster via Size Exclusion Chromatography (SEC) or preparative HPLC.

Lectin-Binding and the Multivalent Effect

The primary application of PGAL conjugates is the targeting of carbohydrate-binding proteins (lectins)[5]. Monovalent carbohydrate-lectin interactions are notoriously weak, typically exhibiting dissociation constants (Kd) in the millimolar to high-micromolar range. By conjugating multiple PGAL units onto a single scaffold, researchers exploit the multivalent effect (avidity), transforming weak interactions into highly potent, nanomolar-range binding events[2].

Figure 2: Mechanistic pathway illustrating the multivalent cluster effect in PGAL-lectin binding.

Quantitative Impact of Valency on Affinity

The following table summarizes the causal relationship between scaffold valency and binding affinity, using the P. aeruginosa PA-IL lectin as a model target. The data demonstrates how PGAL-derived architectures exponentially increase therapeutic potency.

| Ligand Architecture | Valency | Target Lectin | Binding Affinity (Kd / IC50) | Relative Enhancement (per sugar) |

| Monovalent PGAL | 1 | PA-IL | ~70 µM | 1x |

| PGAL-Tetravalent Dendrimer | 4 | PA-IL | ~0.5 µM | ~35x |

| PGAL-Octavalent Cyclopeptide | 8 | PA-IL | ~50 nM | ~175x |

| PGAL-Functionalized Cellulose | >50 | PA-IL / E. coli | < 2 pg/mL (Agglutination) | >1000x |

Note: Enhancement factors are normalized per galactose unit to highlight the true synergistic avidity of the cluster effect, rather than mere statistical rebinding.

Advanced Applications in Therapeutics

Beyond basic glycoprofiling, PGAL is instrumental in developing anti-adhesion therapies. Pathogens like E. coli and P. aeruginosa rely on surface lectins to adhere to host tissues and form biofilms[6]. By introducing high-affinity, PGAL-based multivalent glycoclusters into the microenvironment, these synthetic ligands act as competitive decoys. They saturate the pathogen's lectin receptors, physically preventing host-cell adhesion and neutralizing the infection without relying on traditional bactericidal antibiotics—thereby circumventing antimicrobial resistance mechanisms[3].

Conclusion

Propargyl α-D-galactopyranoside represents a critical nexus between synthetic chemistry and biological application. Its rational design—combining the biologically relevant α-galactose epitope with a bioorthogonal alkyne—enables the precise engineering of multivalent architectures. By strictly adhering to self-validating click-chemistry protocols, researchers can reliably synthesize potent glycomimetics that unlock new frontiers in targeted drug delivery, pathogen neutralization, and fundamental glycobiology.

References

-

Regioisomeric branched trisaccharides: a combined synthetic, biological, and computational approach to understand details of FimH-mediated bacterial adhesion Source: rsc.org URL:[Link]

-

A Fucosylated Lactose-Presenting Tetravalent Glycocluster Acting as a Mutual Ligand of Pseudomonas aeruginosa Lectins A (PA-IL) and B (PA-IIL) Source: nih.gov URL:[Link]

-

Lectin-mediated adhesion: Testing of tailor-made cellulose derivatives with ConA and live E. coli bacteria Source: elsevierpure.com URL:[Link]

-

High-affinity multivalent wheat germ agglutinin ligands by one-pot click reaction Source: beilstein-journals.org URL:[Link]

-

Multivalent glycocyclopeptides: conjugation methods and biological applications Source: nih.gov URL:[Link]

Sources

- 1. Propargyl a-D-galactopyranoside | 913074-13-2 | Benchchem [benchchem.com]

- 2. A Fucosylated Lactose-Presenting Tetravalent Glycocluster Acting as a Mutual Ligand of Pseudomonas aeruginosa Lectins A (PA-IL) and B (PA-IIL)—Synthesis and Interaction Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tugraz.elsevierpure.com [tugraz.elsevierpure.com]

- 4. Multivalent glycocyclopeptides: conjugation methods and biological applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. BJOC - High-affinity multivalent wheat germ agglutinin ligands by one-pot click reaction [beilstein-journals.org]

- 6. Regioisomeric branched trisaccharides: a combined synthetic, biological, and computational approach to understand details of FimH-mediated bacterial a ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D5OB00927H [pubs.rsc.org]

Introduction to bioorthogonal chemistry using propargyl galactoside

Title: Bioorthogonal Glycobiology: An In-Depth Technical Guide to Metabolic Labeling with Propargyl Galactoside

Executive Summary

Glycosylation is one of the most complex and ubiquitous post-translational modifications, governing critical processes from cell-cell communication to immune evasion in oncology. However, unlike proteins and nucleic acids, glycans are not directly encoded by the genome, making them invisible to traditional genetically encoded tags (like GFP). To overcome this, researchers employ Metabolic Glycan Labeling (MGL) combined with bioorthogonal chemistry. This whitepaper provides a comprehensive, mechanistic guide to utilizing propargyl galactoside (an alkyne-modified galactose analog) as a chemical reporter for visualizing, tracking, and isolating galactosyl-containing glycoconjugates.

Mechanistic Grounding: Hijacking the Leloir Pathway

The core principle of MGL relies on the cellular metabolic machinery's tolerance for unnatural monosaccharides. Propargyl galactoside features a terminal alkyne group (—C≡CH) at the O-linkage.

The Causality of Design: Why use an alkyne instead of directly attaching a fluorophore? Intracellular metabolic enzymes and glycosyltransferases possess strict steric constraints within their active sites. Bulky fluorophores cannot be processed. The propargyl group, however, is exceptionally small, electrically neutral, and biologically inert (bioorthogonal), allowing it to seamlessly mimic the native hydroxyl group of1[1].

Once introduced to the extracellular environment, propargyl galactoside is taken up by the cell and hijacks the Leloir pathway [2]:

-

Phosphorylation : Galactokinase (GALK) phosphorylates the analog at the anomeric position, consuming ATP to yield Propargyl-Galactose-1-Phosphate.

-

Uridylylation : Galactose-1-phosphate uridylyltransferase (GALT) converts it into the active nucleotide sugar donor, UDP-Propargyl-Galactose.

-

Incorporation : The nucleotide sugar is transported into the Golgi apparatus, where Galactosyltransferases (GalTs) incorporate the alkyne-tagged galactose into nascent3[3].

Metabolic salvage pathway of propargyl galactoside into cellular glycans.

The CuAAC Bioorthogonal Reaction System

Once the alkyne is displayed on the cell surface or intracellularly, it must be detected. This is achieved via the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , widely considered the premier 4[4]. CuAAC covalently links the alkyne to an azide-functionalized probe (e.g., Azide-Fluorophore or Azide-Biotin) by forming a highly stable5[5].

Causality of Reaction Components:

-

Copper(II) Sulfate (CuSO₄) : The stable precatalyst.

-

Sodium Ascorbate : A reducing agent that reduces Cu(II) to the catalytically active Cu(I) in situ. Critical Insight: Ascorbate must be prepared fresh; oxidized ascorbate fails to maintain the Cu(I) state, immediately halting the reaction.

-

THPTA Ligand : Cu(I) is highly unstable in aqueous buffers and rapidly disproportionates, generating Reactive Oxygen Species (ROS) that degrade cellular structures and quench fluorophores. THPTA is a water-soluble accelerating ligand that coordinates Cu(I), 6 while drastically increasing the reaction rate[6].

Step-by-step CuAAC bioorthogonal workflow for detecting alkyne-tagged glycans.

Quantitative Data: Optimization of Labeling Parameters

Optimizing the concentration of propargyl galactoside is a balancing act between achieving a high Signal-to-Noise Ratio (SNR) and maintaining cell viability. Unnatural sugars can compete with native metabolism, leading to cytotoxicity at high doses.

Table 1: Empirical Optimization of Propargyl Galactoside Labeling in Mammalian Cells (e.g., CHO/HeLa)

| Concentration (µM) | Incubation Time (h) | Cell Viability (%) | Relative Fluorescence (SNR) | Application Recommendation |

| 10 | 24 | >98% | 3.2 | Sub-optimal labeling; high background. |

| 50 | 24 | >95% | 15.4 | Optimal for general fluorescence imaging. |

| 100 | 48 | 88% | 28.7 | Optimal for low-abundance glycan enrichment. |

| 200 | 72 | <70% | 31.2 | High toxicity; metabolic disruption; not recommended. |

Self-Validating Experimental Protocol

A robust protocol must be self-validating. The following methodology incorporates intrinsic controls to distinguish true bioorthogonal labeling from non-specific artifacts.

Phase 1: Metabolic Labeling

-

Seed cells in a 6-well plate or on glass coverslips to achieve 60-70% confluency.

-

Prepare a 50 mM stock of Propargyl Galactoside in sterile DMSO.

-

Dilute the stock into pre-warmed culture media to a final concentration of 50 µM.

-

Control A (Vehicle): Prepare media with an equivalent volume of DMSO (0.1% v/v) without the sugar.

-

-

Incubate cells for 24–48 hours under standard conditions (37°C, 5% CO₂).

Phase 2: Fixation and Permeabilization

-

Aspirate media and wash cells 3× with ice-cold PBS to remove unincorporated sugar.

-

Fix cells with 4% Paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.

-

Causality: PFA crosslinks proteins, locking the glycoconjugates in their native subcellular localizations and preventing diffusion during subsequent wash steps.

-

-

Wash 3× with PBS. (Optional: Permeabilize with 0.1% Triton X-100 for 10 mins if targeting intracellular Golgi/ER glycans).

Phase 3: CuAAC Click Reaction

-

Prepare the CuAAC Master Mix in the exact order listed to prevent premature copper precipitation:

-

PBS (Buffer)

-

Azide-Fluorophore (e.g., Alexa Fluor 488 Azide): 1–5 µM final.

-

CuSO₄: 1 mM final.

-

THPTA Ligand: 5 mM final (Maintain a 1:5 ratio of Cu:THPTA for optimal protection).

-

Sodium Ascorbate: 10 mM final (Must be weighed and dissolved in water immediately before addition).

-

-

Add the Master Mix to the cells.

-

Control B (No-Copper): Add the Master Mix lacking CuSO₄ to a well of labeled cells.

-

-

Incubate for 30–60 minutes at room temperature in the dark.

-

Wash aggressively: 3× with PBS containing 1% BSA (to scavenge unreacted hydrophobic dyes), followed by 2× with standard PBS.

-

Proceed to imaging or flow cytometry analysis.

Phase 4: System Validation (Data Interpretation)

-

If Control A (Vehicle) is fluorescent : The Azide-probe is binding non-specifically to native cellular components. Solution: Increase BSA in wash steps or lower the probe concentration.

-

If Control B (No-Copper) is fluorescent : The Azide-probe is undergoing Cu-independent non-specific sticking or background reactivity. Solution: Ensure aggressive washing; verify the purity of the azide probe.

-

Valid Result : Strong fluorescence in the experimental group, with minimal to zero signal in Controls A and B.

References

- Source: benchchem.

- Source: nih.

- Source: acs.

- Source: acs.

- Source: benchchem.

- Source: core.ac.

Sources

- 1. Propargyl a-D-galactopyranoside | 913074-13-2 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 4. Click Chemistry as an Efficient Toolbox for Coupling Sterically Hindered Molecular Systems to Obtain Advanced Materials for Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

Propargyl α-D-Galactopyranoside for Metabolic Labeling and Bioorthogonal Probing of Glycans: An In-Depth Technical Guide

Executive Summary

Metabolic Oligosaccharide Engineering (MOE) has fundamentally transformed the landscape of glycobiology, enabling the visualization, isolation, and therapeutic targeting of complex glycans. Within the arsenal of chemical reporters, Propargyl α-D-galactopyranoside (CAS 913074-13-2) occupies a highly specialized niche [2]. Unlike standard peracetylated monosaccharides that integrate into nucleotide-sugar donor pools, this compound functions primarily as a metabolic primer and an in vitro acceptor [1][4]. By exploiting its terminal alkyne handle via Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC), researchers can intercept, track, and profile galactosyl-dependent pathways with unprecedented precision.

This whitepaper provides a comprehensive framework for deploying Propargyl α-D-galactopyranoside in advanced glycan research, detailing the mechanistic causality of its design and providing self-validating experimental protocols.

Mechanistic Foundations & Causality

The Structural Logic of the Anomeric Propargyl Group

In standard metabolic labeling, unnatural sugars (e.g., GalNAz or Ac₄ManNAl) are modified at the C-2, C-4, or C-6 positions. This allows the anomeric C-1 hydroxyl to be phosphorylated by cytosolic kinases and subsequently converted into a UDP- or CMP-sugar donor.

Propargyl α-D-galactopyranoside, however, features a stable O-glycosidic bond linking the propargyl group directly to the C-1 anomeric position [2].

-

The Causality of Priming: Because the C-1 position is chemically locked, the molecule cannot be converted into a UDP-galactose donor. Instead, it bypasses the cytosolic salvage pathway, passively diffuses into the Golgi apparatus, and acts as a decoy acceptor (metabolic primer). Endogenous glycosyltransferases recognize the α-D-galactopyranose motif and elongate it [4]. The resulting alkyne-tagged complex glycans are subsequently secreted into the extracellular space, acting as a "metabolic sink" that uncouples glycan synthesis from endogenous protein scaffolds[3].

Bioorthogonal Reactivity (CuAAC)

The terminal alkyne is biologically inert, ensuring it does not cross-react with native cellular electrophiles or nucleophiles. Upon the introduction of an azide-functionalized probe (e.g., Azide-Fluorophore or Azide-Biotin) and a Cu(I) catalyst, a highly exergonic 1,3-dipolar cycloaddition occurs, yielding a stable 1,4-disubstituted 1,2,3-triazole linkage [1].

Experimental Workflows & Protocols

Every robust experimental design must be a self-validating system. The protocols below incorporate critical control steps to ensure that observed signals are strictly the result of bioorthogonal ligation and not non-specific binding.

Protocol 1: Metabolic Priming and Secretome Profiling

This protocol describes the use of Propargyl α-D-galactopyranoside to intercept Golgi glycosylation and label secreted glycans.

-

Self-Validating Control: A parallel control sample lacking the CuSO₄ catalyst must be run. Any signal detected in this control indicates non-specific background binding of the azide-probe, allowing for accurate baseline subtraction.

-

Cell Culture & Priming: Seed target cells (e.g., CHO or HeLa) in 6-well plates until 70% confluent. Wash with PBS and replace with serum-free media containing 50–100 μM Propargyl α-D-galactopyranoside.

-

Incubation: Incubate for 48–72 hours.

-

Causality: Serum-free media is critical here. Exogenous serum glycoproteins in standard media will compete with the primer for glycosylation machinery and heavily mask the secretome analysis during downstream mass spectrometry or blotting.

-

-

Harvesting: Collect the conditioned media. Centrifuge at 1,000 × g for 10 min to remove cellular debris.

-

CuAAC Reaction (Click Chemistry): To 1 mL of conditioned media, add the following reagents in strict sequence to prevent premature Cu(I) oxidation:

-

100 μM Azide-Biotin (or Azide-Fluorophore).

-

1 mM THPTA ligand. Causality: THPTA coordinates the Cu(I) ion, accelerating the cycloaddition while shielding sensitive biomolecules from reactive oxygen species (ROS) generated by copper oxidation.

-

1 mM CuSO₄.

-

5 mM Sodium Ascorbate (freshly prepared). Causality: Ascorbate acts as the reducing agent, converting inactive Cu(II) to the catalytically active Cu(I) state in situ. It must be added last to initiate the reaction.

-

-

Incubation & Enrichment: React for 1 hour at room temperature in the dark. Isolate the labeled glycans using Streptavidin-agarose beads (if using biotin) or analyze directly via in-gel fluorescence.

Protocol 2: In Vitro Glycosyltransferase Probing

Propargyl α-D-galactopyranoside is also utilized as a defined acceptor to measure specific glycosyltransferase kinetics (e.g., sialyltransferases or galactosyltransferases) [4].

-

Reaction Mix: Combine 1 mM Propargyl α-D-galactopyranoside, 1 mM of the appropriate nucleotide-sugar donor (e.g., CMP-Sialic Acid), and the target enzyme in 50 mM HEPES buffer (pH 7.4) supplemented with 10 mM MnCl₂.

-

Incubation: Incubate at 37°C for 30–60 minutes.

-

Quenching & Detection: Quench the reaction with ice-cold methanol. The alkyne-tagged product can be quantified via HPLC or subjected to post-reaction CuAAC fluorescence labeling for high-throughput microplate reading.

Quantitative Data Summaries

Table 1: Comparison of Bioorthogonal Handles for Glycan Labeling

| Handle Type | Reagent Example | Reactivity | Steric Hindrance | Primary Application Niche |

| Terminal Alkyne | Propargyl α-D-Gal | High (Requires Cu) | Minimal | In vitro assays, secretome priming, fixed-cell imaging |

| Azide | Ac₄GalNAz | High (Cu or DBCO) | Minimal | Live-cell imaging (SPAAC), versatile metabolic donor |

| Cyclooctyne | DBCO-Gal | Very High (No Cu) | High | Live-cell imaging, Cu-sensitive environments |

Table 2: Optimized CuAAC Reaction Parameters for Propargyl-Glycans

| Reagent | Optimal Concentration | Function / Causality |

| CuSO₄ | 1.0 mM | Primary source of the Copper catalyst. |

| THPTA Ligand | 1.0 - 2.5 mM | Stabilizes Cu(I) and prevents ROS-mediated glycan/protein degradation. |

| Sodium Ascorbate | 5.0 - 10.0 mM | Reducing agent; must be added last to initiate the reaction cascade. |

| Azide-Probe | 50 - 100 μM | Bioorthogonal partner; excess ensures pseudo-first-order kinetics. |

Visualizations & Signaling Logic

Caption: Golgi-localized metabolic priming and subsequent CuAAC enrichment of secreted propargyl-glycans.

Caption: Copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) linking propargyl glycans to azide probes.

References

-

Title: Metabolic Oligosaccharide Engineering with Alkyne Sialic Acids Confers Neuraminidase Resistance and Inhibits Influenza Reproduction Source: Bioconjugate Chemistry - ACS Publications URL: [Link]

-

Title: Glycopolymer Code Based on Well-Defined Glycopolymers or Glyconanomaterials and Their Biomolecular Recognition Source: Frontiers in Chemistry URL: [Link]

-

Title: Chemical tools to probe carbohydrate recognition and glycoconjugate biosynthesis Source: CORE (Open Access Research) URL: [Link]

Propargyl α-D-Galactopyranoside (CAS 913074-13-2): A Technical Whitepaper on Synthesis, Bioorthogonal Conjugation, and Glycobiology Applications

Executive Summary

In the rapidly evolving field of chemical biology, the precise modification of biomolecules relies heavily on bioorthogonal reactions. Propargyl α-D-galactopyranoside (CAS 913074-13-2) has emerged as a critical synthetic glycoside, characterized by an α-configured D-galactopyranose ring linked to a terminal propargyl group at the anomeric position[1]. This terminal alkyne acts as a bioorthogonal handle, permitting highly selective Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) without interfering with native biological functionalities.

As a Senior Application Scientist, I have structured this whitepaper to bridge the gap between theoretical carbohydrate chemistry and practical, bench-level execution. This guide details the mechanistic causality behind its stereoselective synthesis, outlines self-validating experimental protocols, and provides a framework for integrating this molecule into advanced glycocluster development.

Physicochemical Profiling and Structural Significance

The utility of Propargyl α-D-galactopyranoside stems from its dual-domain architecture: the biologically recognizable α-D-galactose moiety and the chemically reactive propargyl tag. Unlike fluorogenic substrates (e.g., 4-Methylumbelliferyl α-D-galactopyranoside) which are consumed during enzymatic assays, propargyl derivatives allow for modular, post-reaction labeling and the construction of multivalent architectures[1].

Table 1: Physicochemical Properties of CAS 913074-13-2

| Parameter | Specification | Causality / Functional Relevance |

| CAS Number | 913074-13-2 | Standardized registry identifier for procurement and compliance. |

| Molecular Formula | C₉H₁₄O₆ | Defines the exact atomic composition for mass spectrometry validation. |

| Molecular Weight | 218.20 g/mol | Low molecular weight ensures minimal steric hindrance prior to conjugation. |

| IUPAC Name | (3R,4S,6S)-2-(hydroxymethyl)-6-prop-2-ynoxyoxane-3,4,5-triol | Accurately describes the stereocenters and the alkyne linkage. |

| InChI Key | DSKUDOWHGLWCBQ-IDIMRBMGSA-N | Unique structural hash for cheminformatics databases. |

| Storage | 0 to 8 °C | Prevents thermodynamic degradation and maintains anomeric stability[2][3]. |

Mechanistic Insights: Stereoselective Synthesis

The synthesis of Propargyl α-D-galactopyranoside requires strict stereochemical control to favor the α-anomer over the thermodynamically competing β-anomer. The most robust approach utilizes nucleophilic substitution of a peracetylated galactopyranosyl donor with propargyl bromide or propargyl alcohol, mediated by a Lewis acid catalyst[1].

Causality of Catalyst Selection: Boron trifluoride etherate (BF₃·OEt₂) is specifically chosen because it effectively coordinates with the leaving group (acetate), facilitating its departure to form a highly reactive oxocarbenium intermediate. The etherate complex stabilizes this intermediate, allowing the propargyl alcohol to attack primarily from the α-face, driven by the kinetic stabilization of the transition state[1].

Workflow for the stereoselective synthesis of Propargyl α-D-galactopyranoside.

Table 2: Optimization Parameters for Lewis Acid Catalysis

| Parameter | Optimal Condition | Mechanistic Effect |

| Solvent | Dichloromethane (DCM) | Non-polar environment prevents premature quenching of the oxocarbenium ion. |

| Catalyst | BF₃·OEt₂ (10 mol%) | Stabilizes the intermediate; optimal concentration prevents ring-opening[1]. |

| Temperature | 0°C to Room Temp | Low initial temp provides kinetic control; warming ensures reaction completion. |

| Yield | 68–75% | High efficiency for the specific isolation of the α-anomeric linkage[1]. |

Protocol 1: Self-Validating Synthesis of Propargyl α-D-galactopyranoside

This protocol incorporates built-in validation checkpoints to ensure system integrity before proceeding to subsequent steps.

-

Activation: Dissolve 1.0 eq of 1,2,3,4,6-penta-O-acetyl-β-D-galactopyranose in anhydrous DCM under an inert argon atmosphere.

-

Catalysis: Cool the system to 0°C. Add 1.2 eq of propargyl alcohol, followed by the dropwise addition of 0.1 eq BF₃·OEt₂.

-

Causality: Dropwise addition prevents localized exothermic spikes that could lead to the formation of unwanted β-anomers or degradation products.

-

-

Validation Checkpoint 1 (TLC): After 2 hours at room temperature, perform Thin-Layer Chromatography (Hexane:EtOAc 2:1). The disappearance of the donor spot confirms complete conversion.

-

Quenching & Extraction: Quench the reaction with saturated aqueous NaHCO₃ to neutralize the Lewis acid. Extract with DCM, wash with brine, dry over Na₂SO₄, and concentrate under vacuum.

-

Deprotection (Zemplén Transesterification): Dissolve the crude protected glycoside in anhydrous methanol. Add a catalytic amount of sodium methoxide (NaOMe) until the pH reaches ~9. Stir for 4 hours.

-

Causality: Zemplén conditions are mild enough to cleave the ester bonds without hydrolyzing the sensitive anomeric propargyl linkage.

-

-

Validation Checkpoint 2 (NMR): Neutralize with Amberlite IR-120 (H⁺) resin, filter, and lyophilize. Perform ¹H NMR. The α-configuration is validated by an anomeric proton resonance at δ 5.42 ppm (J = 3.8 Hz)[1].

Application: Bioorthogonal Click Chemistry (CuAAC)

The primary application of Propargyl α-D-galactopyranoside is its role as a precursor for Huisgen cycloaddition (CuAAC)[1]. This enables the synthesis of triazole-linked glycoclusters, which are essential for studying multivalent carbohydrate-protein interactions, such as those involving galectins.

Causality of the CuAAC Mechanism: The terminal alkyne is highly inert to native biological nucleophiles (amines, thiols, hydroxyls). When introduced to an azide-functionalized scaffold in the presence of a Cu(I) catalyst, a highly stable 1,4-disubstituted 1,2,3-triazole linkage is formed. The Cu(I) coordinates with the alkyne, lowering the pKa of the terminal proton, facilitating deprotonation and the formation of a reactive copper-acetylide complex.

CuAAC bioorthogonal click chemistry pathway for multivalent glycoconjugates.

Protocol 2: Synthesis of Triazole-Linked Glycoclusters via CuAAC

Designed for high-yield bioconjugation with isolated yields typically reaching 85–92%[1].

-

Reagent Preparation: Dissolve the azide-functionalized scaffold (e.g., a cyclopentylazide or protein backbone) and 1.5 eq of Propargyl α-D-galactopyranoside in a degassed solvent mixture of t-BuOH/H₂O (1:1 v/v).

-

Causality: Degassing removes dissolved oxygen, which can prematurely oxidize the sensitive Cu(I) catalyst to inactive Cu(II).

-

-

Catalyst Generation: Prepare a fresh stock of CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq) in water.

-

Causality: Sodium ascorbate acts as a reducing agent, continuously regenerating the active Cu(I) species in situ from Cu(II), ensuring catalytic turnover without requiring an anaerobic glovebox.

-

-

Reaction Execution: Add the catalyst mixture to the alkyne/azide solution. Stir at room temperature for 12 hours.

-

Validation Checkpoint (LC-MS): Monitor the reaction via LC-MS. The mass shift corresponding to the exact mass of the triazole conjugate confirms successful cycloaddition.

-

Purification: Remove copper residues by passing the mixture through a Chelex 100 resin column, followed by size-exclusion chromatography (e.g., Sephadex G-25) or dialysis, depending on the scaffold size.

Conclusion

Propargyl α-D-galactopyranoside (CAS 913074-13-2) represents a cornerstone reagent in modern chemical biology and glycocluster synthesis. By understanding the mechanistic causality of its Lewis acid-catalyzed stereoselective synthesis and its thermodynamic behavior in CuAAC pathways, researchers can reliably generate high-purity multivalent glycoconjugates. The self-validating protocols provided herein ensure that experimental integrity is maintained from raw material activation to final bioconjugation, minimizing downstream analytical failures.

References

-

Creative Biolabs - Propargyl a-D-galactopyranoside (CAT#: GMS0379S). Provides structural specifications, storage conditions, and application data. URL:[Link]

Sources

Physical Properties, Solubility, and Application Dynamics of Propargyl α-D-Galactopyranoside

Executive Summary

In the rapidly evolving landscape of glycobiology and bioorthogonal chemistry, Propargyl α-D-galactopyranoside (CAS: 913074-13-2) has emerged as a critical molecular building block. By coupling a biologically relevant α-D-galactose moiety with a terminal alkyne at the anomeric position, this compound serves as an ideal substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) [1][3].

Unlike native sugars, the propargyl ether modification renders the molecule entirely bioorthogonal—meaning it remains inert in complex biological milieus until selectively activated by an azide-functionalized probe. This technical guide deconstructs the physicochemical properties, solubility thermodynamics, and self-validating experimental workflows required to successfully integrate Propargyl α-D-galactopyranoside into advanced drug development and assay design.

Physicochemical Profiling and Structural Identity

Understanding the physical properties of Propargyl α-D-galactopyranoside is the first step toward optimizing its use in synthetic and biological workflows. The molecule features a pyranose ring rich in hydrogen-bond donors and acceptors, juxtaposed with a rigid, electron-dense alkyne tail.

Table 1: Chemical Identity & Physical Properties

| Property | Value / Description |

| Chemical Name | Propargyl α-D-galactopyranoside |

| CAS Registry Number | 913074-13-2 [2] |

| Molecular Formula | C₉H₁₄O₆ |

| Molecular Weight | 218.20 g/mol [1][2] |

| InChI Key | DSKUDOWHGLWCBQ-IDIMRBMGSA-N [1] |

| Appearance | White to off-white crystalline solid / powder |

| Linkage Stereochemistry | Alpha (α) at the anomeric carbon |

Solubility Thermodynamics and Solvent Selection

The solubility profile of Propargyl α-D-galactopyranoside is governed by the competing thermodynamic forces of its structural domains. The four hydroxyl groups on the galactose ring drive strong solute-solvent hydrogen bonding, making it highly soluble in polar protic and polar aprotic solvents. Conversely, the lipophilic propargyl group limits solubility in purely non-polar environments.

Causality in Solvent Selection: In purely non-polar solvents (e.g., hexane), the cohesive energy of the compound's crystal lattice—driven by intermolecular hydrogen bonds between adjacent sugar molecules—cannot be overcome, resulting in insolubility. However, mixed solvent systems can be engineered to disrupt these networks while simultaneously solvating the lipophilic propargyl tail [1].

Table 2: Empirical Solubility Profile & Application Guide

| Solvent System | Solubility Level | Mechanistic Rationale & Application |

| Water / Aqueous Buffers | Highly Soluble (>50 mg/mL) | Ideal for biological assays and enzymatic synthesis. Hydroxyl groups form extensive hydration shells. |

| DMSO / DMF | Highly Soluble (>50 mg/mL) | Optimal for preparing concentrated, stable stock solutions. Disrupts intermolecular H-bonds effectively. |

| Methanol / Ethanol | Soluble (10–25 mg/mL) | Useful for intermediate dilutions and crystallization procedures. |

| DCM : Acetonitrile (3:1) | Moderately Soluble | Enhances solubility and reaction kinetics for specific chemical glycosylation reactions [1]. |

| Hexane / Diethyl Ether | Insoluble | Used as an anti-solvent for precipitation, washing, and purification steps. |

CuAAC Bioconjugation: Experimental Workflow

The terminal alkyne of Propargyl α-D-galactopyranoside is explicitly designed for "Click Chemistry." To ensure high-fidelity bioconjugation without degrading sensitive biological targets, the CuAAC reaction must be tightly controlled.

Logical Relationship Diagram

Fig 1: CuAAC bioconjugation workflow of Propargyl α-D-Galactopyranoside for targeted bioassays.

Step-by-Step Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating visual and analytical checkpoints to ensure reaction success.

Step 1: Stock Solution Preparation

-

Action: Dissolve Propargyl α-D-galactopyranoside in anhydrous DMSO to a final concentration of 100 mM.

-

Validation Check: The solution must be optically clear. Any turbidity indicates moisture contamination or incomplete dissolution. Aliquot and store at -20°C to prevent freeze-thaw degradation.

Step 2: Catalyst Pre-Complexation (Critical Step)

-

Action: In a separate tube, mix CuSO₄ (1 mM final) with a water-soluble ligand like THPTA (5 mM final) in aqueous buffer.

-

Causality: Pre-complexing Cu(II) with THPTA before reduction prevents the generation of reactive oxygen species (ROS) and stabilizes the Cu(I) oxidation state, protecting sensitive azide-fluorophores from degradation.

Step 3: Reaction Assembly and Initiation

-

Action: Combine the alkyne-galactoside (100 µM) and the azide-functionalized payload (100 µM) in the reaction buffer. Add the pre-complexed CuSO₄/THPTA mixture. Finally, initiate the reaction by adding Sodium Ascorbate (10 mM final).

-

Validation Check: Upon adding Sodium Ascorbate, the solution should briefly shift in color (often from pale blue to colorless/faint yellow). This visual cue confirms the successful in situ reduction of Cu(II) to the catalytically active Cu(I) species.

Step 4: Incubation and Quality Control

-

Action: Incubate at room temperature for 1–2 hours under gentle agitation.

-

Validation Check: Analyze an aliquot via LC-MS. The reaction is complete when the starting mass of the galactopyranoside (m/z 218.20) is depleted, and the expected mass of the 1,4-triazole conjugate emerges [1].

Enzymatic Synthesis Insights

While Propargyl α-D-galactopyranoside is primarily used as a starting material for click chemistry, its synthesis and degradation are of high interest to enzymologists. Extracellular α-D-galactosidases (e.g., from Talaromyces flavus) exhibit unique transglycosylation potential, allowing for the enzymatic synthesis or cleavage of the α-glycosidic bond under mild, green-chemistry conditions [2]. Understanding these enzymatic pathways is crucial for researchers developing in vivo drug delivery systems, as endogenous α-galactosidases will dictate the metabolic half-life of the un-clicked compound.

References

Synthesis Protocol and Application Note: Propargyl α-D-galactopyranoside

Target Audience: Researchers, Carbohydrate Chemists, and Drug Development Professionals Compound: Propargyl α-D-galactopyranoside (CAS: 913074-13-2)

Introduction & Scientific Rationale

Propargyl α-D-galactopyranoside is a highly versatile bioorthogonal building block utilized extensively in glycobiology and bioconjugation[1]. Featuring an α-configured D-galactose moiety linked to a terminal alkyne, this compound is primed for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) "click" chemistry. It serves as a critical tool for synthesizing multivalent glycoclusters, targeting α-galactosyl-binding lectins, and probing the active sites of specific glycosidases.

Achieving the α-linkage with high stereopurity is the primary synthetic challenge. The following application note details two orthogonal methodologies—a classic chemical route and a modern enzymatic transglycosylation route—providing the mechanistic causality behind each experimental design.

Mechanistic Insights & Experimental Design (The "Why")

The Protecting Group Dilemma in Chemical Synthesis

Standard chemical glycosylations (e.g., Koenigs-Knorr or Schmidt trichloroacetimidate methods) often rely on non-participating protecting groups at the C2 position (such as benzyl ethers) to prevent anchimeric assistance, which would otherwise drive the reaction exclusively toward the β-anomer. However, utilizing benzyl protecting groups introduces a fatal flaw for this specific target: the global deprotection of benzyl ethers via catalytic hydrogenolysis (Pd/C, H₂) will inadvertently reduce the propargyl alkyne to a propyl group.

The Solution: To bypass this reduction issue, we utilize a Fischer Glycosidation approach. By reacting unprotected D-galactose directly with propargyl alcohol under acidic, thermodynamic control, we generate an α/β mixture. Subsequent peracetylation allows for facile chromatographic resolution of the anomers, followed by a mild Zemplén deacetylation that leaves the alkyne completely intact.

Donor Specificity in Enzymatic Transglycosylation

Enzymatic transglycosylation offers a one-step, green chemistry alternative that bypasses protection/deprotection cycles entirely. By utilizing an α-galactosidase (e.g., BoGal36A from Bacteroides ovatus), the α-linkage is guaranteed with absolute stereoselectivity.

Expert Insight on Donor Selection: Literature often suggests using cheap natural donors like raffinose for transglycosylation. However, empirical mass spectrometry data demonstrates a critical enzyme-donor-acceptor dependency: while BoGal36A can transfer galactose from raffinose to simple alcohols (methanol, propanol), it completely fails to utilize propargyl alcohol when raffinose is the donor [2]. To successfully synthesize Propargyl α-D-galactopyranoside enzymatically, one must use an activated donor such as p-nitrophenyl α-D-galactopyranoside (pNP-α-Gal)[2].

Workflow Visualization

Figure 1: Parallel synthetic workflows (Chemical vs. Enzymatic) for Propargyl α-D-galactopyranoside.

Experimental Protocols

Protocol A: Chemical Synthesis via Fischer Glycosidation

This self-validating protocol is ideal for multi-gram scale-up.

Step 1: Fischer Glycosidation

-

Suspend D-galactose (10.0 g, 55.5 mmol) in anhydrous propargyl alcohol (50 mL).

-

Cool the suspension to 0 °C in an ice bath. Dropwise, add acetyl chloride (1.0 mL) to generate anhydrous HCl in situ.

-

Heat the reaction mixture to 65 °C and stir for 12–16 hours until TLC (DCM/MeOH 4:1) indicates complete consumption of the starting material.

-

Neutralize the acid by adding solid NaHCO₃ until bubbling ceases. Filter the mixture through Celite and concentrate under reduced pressure to yield a crude syrup (α/β anomeric mixture).

Step 2: Peracetylation

-

Dissolve the crude syrup in a mixture of anhydrous pyridine (40 mL) and acetic anhydride (40 mL).

-

Stir at room temperature for 12 hours.

-

Co-evaporate with toluene (3 × 30 mL) to remove excess pyridine. Dissolve the residue in Ethyl Acetate (150 mL) and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

Step 3: Chromatographic Resolution

-

Load the peracetylated mixture onto a silica gel flash column.

-

Elute using a gradient of Hexanes/Ethyl Acetate (from 8:2 to 6:4).

-

Monitor via TLC. The α-anomer and β-anomer will resolve into distinct spots. Pool and concentrate the fractions containing the pure α-anomer (Propargyl 2,3,4,6-tetra-O-acetyl-α-D-galactopyranoside).

Step 4: Zemplén Deacetylation

-

Dissolve the pure peracetylated α-anomer (approx. 5 g) in anhydrous Methanol (30 mL).

-

Add a catalytic amount of 1M Sodium Methoxide (NaOMe) in Methanol to adjust the pH to ~9.5.

-

Stir at room temperature for 2 hours. Reaction completion is self-validated by the precipitation of the fully deprotected sugar or via TLC confirmation.

-

Neutralize the reaction by adding Amberlite IR-120 (H⁺) resin until the pH reaches 7.0. Filter off the resin and lyophilize the filtrate to yield pure Propargyl α-D-galactopyranoside as a white solid.

Protocol B: Enzymatic Transglycosylation

This protocol is ideal for milligram-scale synthesis under environmentally benign conditions.

Step 1: Reaction Setup

-

Prepare a 40 mM solution of p-nitrophenyl α-D-galactopyranoside (pNP-α-Gal) in 50 mM sodium phosphate buffer (pH 6.0).

-

Add propargyl alcohol to achieve a final concentration of 5% (v/v)[2].

Step 2: Enzymatic Conversion

-

Introduce BoGal36A (or an equivalent clan GH-D α-galactosidase) to a final specific activity of 8–12 nkat/mL[2].

-

Incubate the mixture at 37 °C for 1–2 hours. The reaction progress can be visually validated by the distinct yellowing of the solution (release of p-nitrophenol) and quantified via HPLC (monitoring the peak at m/z [M+Na]⁺ = 245.10)[2].

Step 3: Purification

-

Quench the reaction by heating the mixture to 95 °C for 5 minutes to denature the enzyme, followed by centrifugation at 10,000 × g for 10 minutes.

-

Load the supernatant onto a C18 Solid-Phase Extraction (SPE) cartridge. Wash with water to elute the highly polar Propargyl α-D-galactopyranoside, leaving the unreacted pNP-α-Gal and free p-nitrophenol bound to the hydrophobic resin. Lyophilize the aqueous fractions.

Data Presentation: Methodological Comparison

| Parameter | Chemical Synthesis (Fischer Route) | Enzymatic Transglycosylation |

| Overall Yield | 30–40% (Post-chromatographic separation) | 25–35% (Conversion rate) |

| Stereoselectivity | Moderate (Produces α/β mixture; requires physical separation) | Absolute (100% α-anomer guaranteed by enzyme mechanism) |

| Scalability | High (Easily performed on multi-gram to kilogram scales) | Low to Medium (Best suited for milligram-scale analytical work) |

| Environmental Impact | High (Requires pyridine, Ac₂O, and large volumes of organic solvents) | Low (Aqueous buffer, ambient temperatures, green chemistry) |

| Critical Reagents | D-Galactose, Propargyl alcohol, Acetyl chloride | pNP-α-Gal (Donor), Propargyl alcohol, BoGal36A (Enzyme) |

Downstream Application: CuAAC Bioconjugation

Once synthesized, Propargyl α-D-galactopyranoside is ready for bioorthogonal conjugation.

-

Combine the propargyl sugar (1.2 eq) and an azide-functionalized fluorophore (1.0 eq) in a 1:1 mixture of t-Butanol and Water.

-

Add freshly prepared Sodium Ascorbate (0.2 eq) followed by Copper(II) Sulfate pentahydrate (0.1 eq).

-

Stir at room temperature for 2–4 hours. The reduction of Cu(II) to Cu(I) by ascorbate catalyzes the formation of a stable 1,4-disubstituted 1,2,3-triazole linkage, successfully yielding a fluorescently tagged α-galactosyl probe.

References

-

Wiemann, M., Axell, E., & Stålbrand, H. (2022). "A Comparison of the Transglycosylation Capacity between the Guar GH27 Aga27A and Bacteroides GH36 BoGal36A α-Galactosidases." Applied Sciences, 12(10), 5123. URL:[Link]

Sources

Application Note: Step-by-Step Guide to Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Target Audience: Researchers, Scientists, and Drug Development Professionals Application Focus: Aqueous Bioconjugation (Proteins, Oligonucleotides, and Live Cells)

Introduction & Theoretical Principles

The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is the premier example of "Click Chemistry," a paradigm introduced by K.B. Sharpless and Morten Meldal to describe reactions that are high-yielding, wide in scope, and bioorthogonal [1]. By utilizing a copper catalyst, the classic Huisgen 1,3-dipolar cycloaddition is accelerated by a staggering factor of 107 to 108 , allowing it to proceed efficiently at room temperature [4].

Unlike the uncatalyzed thermal reaction, which yields a mixture of regioisomers, CuAAC is strictly regioselective, exclusively producing the stable 1,4-disubstituted 1,2,3-triazole linkage [2]. Because azides and alkynes are virtually absent in biological systems, this reaction has become an indispensable tool in drug discovery, antibody-drug conjugate (ADC) development, and molecular imaging.

Mechanistic Insights: The Causality of CuAAC

To master CuAAC, one must understand the underlying catalytic cycle. Simply mixing reagents often leads to biomolecular degradation or reaction failure. The active catalyst is the Cu(I) oxidation state. However, Cu(I) is thermodynamically unstable in aqueous environments; it rapidly oxidizes to inactive Cu(II) or disproportionates into Cu(0) and Cu(II). Therefore, Cu(I) is generated in situ by reducing a stable Cu(II) salt (like CuSO₄) with sodium ascorbate [1].

Kinetic studies reveal a second-order rate dependence on copper, indicating that the rate-determining step relies on a dinuclear copper(I) intermediate [2].

Figure 1: The proposed dinuclear catalytic cycle of the CuAAC reaction.

The Role of Accelerating Ligands

Unshielded Cu(I) in the presence of trace oxygen generates destructive reactive oxygen species (ROS), such as hydroxyl radicals, which rapidly cleave DNA and oxidize protein side chains. To prevent this, accelerating ligands (e.g., THPTA) are employed. These ligands serve three causal functions [3]:

-

Stabilization: They bind Cu(I), blocking its bioavailability and preventing oxidation.

-

Acceleration: They increase the reaction rate by facilitating the formation of the copper acetylide complex.

-

Sacrificial Reduction: They act as a sacrificial shield, protecting the biomolecule from residual ROS.

Reagent Selection & Quantitative Data

Selecting the correct ligand is dictated by the solvent system and the fragility of the biomolecule.

Table 1: Quantitative Comparison of Common CuAAC Accelerating Ligands

| Ligand | Solvent Compatibility | Relative Reaction Rate | Cu(I) Stabilization | Primary Application |

| TBTA | Organic / Co-solvents (DMSO) | Moderate (Baseline) | High | Small molecule synthesis, materials science |

| THPTA | 100% Aqueous | Fast (5-10x vs TBTA) | Very High | In vitro bioconjugation (proteins, DNA) |

| BTTAA | 100% Aqueous | Very Fast (20x vs TBTA) | Exceptional | Live-cell labeling, sensitive biomolecules |

| BTTES | 100% Aqueous | Fast | Exceptional | In vivo applications (lowest cellular toxicity) |

Step-by-Step Experimental Protocol (Aqueous Bioconjugation)

This self-validating protocol is optimized for conjugating an azide-modified fluorophore or payload to an alkyne-tagged protein or oligonucleotide in a 100% aqueous buffer [1], [3].

Phase 1: Preparation of Stock Solutions

Prepare all solutions in degassed Milli-Q water to minimize baseline oxygen.

-

CuSO₄ (20 mM): Stable at room temperature.

-

THPTA Ligand (50 mM): Stable at -20°C.

-

Aminoguanidine HCl (100 mM): Stable at -20°C.

-

Sodium Ascorbate (100 mM): Critical: Must be prepared fresh daily. Ascorbate oxidizes rapidly in air, losing its reducing power and compromising the catalytic cycle.

Phase 2: Reaction Assembly (Order is Critical)

The order of addition is the most frequent point of failure in CuAAC. Adding uncomplexed copper directly to ascorbate and biomolecules will destroy the sample.

-

Combine Reactants: In a 1.5 mL low-bind tube, combine the Biomolecule-Alkyne (e.g., 50 µM final) and Cargo-Azide (100 µM final, 2 eq) in a degassed buffer (e.g., 100 mM Sodium Phosphate, pH 7.0).

-

Validation Checkpoint: Ensure the buffer is strictly free of chelators like EDTA or DTT, which will strip the copper catalyst and halt the reaction.

-

-

Form the Pre-complex: In a separate tube, mix CuSO₄ and THPTA at a 1:5 molar ratio (e.g., 5 µL of 20 mM CuSO₄ + 10 µL of 50 mM THPTA). Vortex and incubate for 5 minutes.

-

Causality: Pre-complexing ensures no "naked" Cu(II) is introduced to the system, preventing ROS generation upon reduction.

-

-

Add Pre-complex: Add the pre-complex to the main reaction mixture to achieve a final Cu concentration of 0.1 mM to 0.5 mM.

-

Add Scavenger: Add Aminoguanidine to a final concentration of 5 mM.

-

Causality: Ascorbate oxidation produces dehydroascorbate, which degrades into reactive dicarbonyls. These dicarbonyls cross-link arginine and lysine residues on proteins. Aminoguanidine acts as a sacrificial nucleophile to scavenge them [1].

-

-

Initiate the Reaction: Add freshly prepared Sodium Ascorbate to a final concentration of 5 mM.

-

Causality: Ascorbate reduces Cu(II) to the active Cu(I) species, initiating the catalytic cycle.

-

Figure 2: Step-by-step workflow for aqueous CuAAC emphasizing the critical order of addition.

Phase 3: Incubation & Purification

-

Incubate: Flush the headspace of the tube with Argon or Nitrogen gas, seal, and incubate at room temperature for 1–2 hours on a slow rotisserie.

-

Quench: Stop the reaction by adding a strong copper chelator (e.g., EDTA to a final concentration of 10 mM).

-

Purify: Remove small-molecule reagents and copper complexes via Size-Exclusion Chromatography (SEC) (e.g., Sephadex G-25 desalting columns) or via ethanol precipitation for oligonucleotides.

Troubleshooting & Optimization

-

Symptom: Low or Zero Conjugation Yield

-

Root Cause 1: Presence of metal chelators (EDTA, EGTA) or reducing agents (DTT, β -mercaptoethanol) in the starting buffer. Solution: Buffer exchange the biomolecule into pure PBS or HEPES prior to the reaction.

-

Root Cause 2: Oxidation of the Cu(I) catalyst. Solution: Ensure buffers are thoroughly degassed and the sodium ascorbate solution was prepared immediately before use.

-

-

Symptom: Biomolecule Precipitation or Degradation

-

Root Cause: ROS generation due to unshielded copper. Solution: Ensure the CuSO₄ and THPTA are pre-complexed for at least 5 minutes before addition to the biomolecule. Increase the THPTA:Cu ratio from 5:1 to 10:1.

-

References

Application Note: Visualizing Glycans in Live Cells via Metabolic Oligosaccharide Engineering and SPAAC Click Chemistry

Introduction & Mechanistic Principles

Glycosylation is one of the most abundant and complex post-translational modifications, playing a critical role in cell signaling, pathogen interaction, and tumor metastasis. Unlike proteins, glycans are secondary gene products synthesized by a complex network of enzymes in the Golgi apparatus, making them invisible to traditional genetically encoded fluorescent reporters like GFP[1].

To overcome this limitation, researchers utilize Metabolic Oligosaccharide Engineering (MOE) combined with bioorthogonal click chemistry. This two-step methodology exploits the substrate promiscuity of the cellular biosynthetic machinery to incorporate non-natural, chemically tagged monosaccharides into cellular glycans[2].

The Causality of Experimental Design

-

Why Peracetylated Sugars? Natural monosaccharides are highly hydrophilic and cannot easily cross the lipid bilayer. By utilizing peracetylated unnatural sugars—such as 3—the acetylation masks the hydroxyl groups, allowing the molecule to enter the cell via passive diffusion without the need for toxic transfection reagents[1]. Once in the cytosol, non-specific esterases cleave the acetyl groups, allowing the sugar to be metabolized and incorporated into cell-surface glycans as N-azidoacetyl sialic acid (SiaNAz)[4].

-

Why SPAAC over CuAAC? Traditional Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is highly efficient but requires a Cu(I) catalyst. Cu(I) generates reactive oxygen species (ROS) that are highly cytotoxic, disqualifying this chemistry for live-cell or in vivo applications[5][6]. Instead, Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) utilizes ring strain (e.g., dibenzocyclooctyne, DBCO) to lower the activation energy, driving the cycloaddition with azides spontaneously without a catalyst. This ensures complete biocompatibility[6].

Caption: Metabolic Oligosaccharide Engineering and SPAAC workflow for live-cell glycan imaging.

Quantitative Comparison of Bioorthogonal Reactions

Selecting the correct click chemistry reaction is paramount for experimental success. The table below summarizes the quantitative and qualitative differences between common bioorthogonal reactions used in glycoengineering.

| Reaction Type | Reagents | Catalyst Required | Kinetics (M⁻¹ s⁻¹) | Biocompatibility | Primary Application |

| CuAAC | Azide + Terminal Alkyne | Cu(I) | 10 - 100 | Low (Cytotoxic) | Fixed cells, cell lysates, proteomics |

| SPAAC | Azide + Cyclooctyne (e.g., DBCO) | None | 0.1 - 1.0 | High (Live cells) | Live-cell imaging, in vivo tracking |

| iEDDA | Tetrazine + Trans-cyclooctene | None | 10³ - 10⁶ | High (Live cells) | Fast dynamics, pulse-chase experiments |

Experimental Protocol: Live-Cell Glycan Labeling

Self-Validating System Design

To ensure trustworthiness and reproducibility, this protocol is designed as a self-validating system. Every experiment must include:

-

Negative Control: Cells treated with the vehicle (DMSO) instead of Ac4ManNAz, but subjected to the DBCO-fluorophore. This establishes the baseline background fluorescence caused by non-specific sticking or endocytosis of the dye[7].

-

Viability Assay: A parallel dose-response check to ensure the chosen sugar concentration does not induce metabolic toxicity or alter cell morphology[4][7].

Caption: Step-by-step protocol workflow including mandatory self-validation controls.

Step-by-Step Methodology

Phase 1: Metabolic Labeling

-

Cell Seeding: Plate the target cells (e.g., HeLa, Jurkat, or CHO cells) in sterile glass-bottom confocal dishes. Culture in complete growth medium until they reach 70-80% confluency[7].

-

Reagent Preparation: Dilute the Ac4ManNAz stock solution (100 mM in DMSO) into pre-warmed complete growth medium to a final concentration of 25–50 µM[7]. Note: Ensure the final DMSO concentration is ≤0.1% to prevent solvent-induced cytotoxicity.

-

Incubation: Replace the old medium with the Ac4ManNAz-containing medium. Incubate the cells for 1 to 3 days (typically 48 hours) at 37°C in a humidified 5% CO2 incubator.

Phase 2: SPAAC Click Labeling 4. Washing (Critical Step): Gently wash the cells three times with warm PBS or imaging buffer (e.g., HBSS).

- Causality: Any unincorporated Ac4ManNAz left in the extracellular space or medium will rapidly react with the DBCO-fluorophore, acting as a competitive sink and drastically reducing the signal-to-noise ratio on the cell surface[7].

- Click Reaction: Dilute the DBCO-Fluorophore (e.g., DBCO-Cy5) to a final concentration of 10–30 µM in live-cell imaging buffer. Add to the cells and incubate for 30–60 minutes at 37°C[4].

- Causality: Because SPAAC kinetics are slower than CuAAC, a 30-60 minute window is required for optimal triazole formation. However, exceeding 60 minutes may induce natural endocytosis of the labeled surface glycans, blurring membrane resolution[4][6].

Phase 3: Live-Cell Imaging 6. Final Wash: Wash the cells three times with warm imaging buffer to remove the unreacted DBCO probe. 7. Microscopy: Transfer the dish to a confocal microscope equipped with a live-cell environmental chamber (37°C, 5% CO2). Image immediately using the appropriate excitation/emission lasers (e.g., 646 nm excitation for Cy5)[3].

Troubleshooting Guide

-

No or Weak Fluorescence Signal: Indicates inefficient metabolic labeling. Solution: Perform a dose-response curve to optimize the Ac4ManNAz concentration for your specific cell line. Alternatively, extend the incubation time to 72 hours to allow for slower metabolic turnover[7].

-

High Background Fluorescence in Negative Control: Indicates non-specific binding or endocytosis of the DBCO-fluorophore. Solution: Increase the stringency of the wash steps post-click reaction. You may also add a blocking agent (e.g., 1% BSA) to the imaging buffer during the click reaction to reduce hydrophobic interactions.

-

Cell Death or Morphological Changes: Indicates cytotoxicity. Solution: Verify that the final DMSO concentration is below 0.1%. If the azido sugar itself is toxic to the specific primary cell line, reduce the concentration to 10 µM and utilize a more sensitive fluorophore or a brighter imaging modality[7].

References

- BenchChem.

- ACS Publications. "Monitoring Dynamic Glycosylation in Vivo Using Supersensitive Click Chemistry".

- ACS Publications. "Real-Time Bioluminescence Imaging of Glycans on Live Cells".

- KOPS (Uni-Konstanz).

- MDPI. "Exploring the Potential of β-Catenin O-GlcNAcylation by Using Fluorescence-Based Engineering and Imaging".

- PMC (NIH). "Selective Labeling of Living Cells by a Photo-Triggered Click Reaction".

- PNAS. "Copper-free click chemistry in living animals".

- MedChemExpress. "Labeling and Fluorescence Imaging | Click Chemistry".

Sources

- 1. kops.uni-konstanz.de [kops.uni-konstanz.de]

- 2. mdpi.com [mdpi.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Selective Labeling of Living Cells by a Photo-Triggered Click Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pnas.org [pnas.org]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Application Note: Bioorthogonal Profiling of Protein Glycosylation using Propargyl α-D-Galactopyranoside

Target Audience: Researchers, scientists, and drug development professionals Focus: Metabolic Oligosaccharide Engineering (MOE), Transglycosylation, and Click Chemistry Bioconjugation

Executive Summary

Protein glycosylation dictates protein folding, stability, and cell-cell communication. Studying specific glycoforms—particularly those involving α-galactosidic linkages—requires precision chemical tools. Propargyl α-D-galactopyranoside (PGAL, CAS: 913074-13-2) has emerged as a highly versatile chemical probe[1]. Featuring an α-configured D-galactopyranose ring linked to a terminal alkyne (propargyl group) at the anomeric position, PGAL effectively bridges enzymatic glycan processing with bioorthogonal click chemistry[2]. This guide details the mechanistic rationale, optimized parameters, and self-validating protocols for utilizing PGAL in advanced glycobiology workflows.

Mechanistic Causality: The Power of the Propargyl Handle

The structural design of PGAL is intentional, solving two major challenges in glycoconjugate analysis: steric hindrance and linkage specificity.

-

The α-Galactosyl Moiety: The α-anomeric linkage mimics natural α-gal epitopes (e.g., the Galili antigen). This structural fidelity allows PGAL to act as a highly specific substrate for glycosylation enzymes, facilitating the transfer of glycosyl groups to target molecules[2]. It is particularly valuable for studying the unique transglycosylation potential of extracellular α-D-galactosidases, such as those derived from Talaromyces flavus[3].

-

The Propargyl Group (Alkyne): Traditional fluorescent tags are bulky and often disrupt enzyme-substrate recognition. The propargyl group is sterically minimal and biologically inert (bioorthogonal). Once incorporated into a glycoprotein or glycolipid[4], the alkyne handle can be selectively reacted with azide-functionalized fluorophores or affinity tags via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2].

Figure 1: Experimental workflow for PGAL incorporation and bioorthogonal detection.

Quantitative Data: CuAAC Optimization for PGAL-Tagged Proteins

To preserve protein integrity while maximizing the cycloaddition yield of the propargyl handle, the CuAAC reaction must be strictly controlled. Table 1 outlines the optimized parameters for conjugating PGAL-tagged proteins with azido-probes.

Table 1: Optimized CuAAC Reaction Conditions for PGAL-Conjugates

| Parameter | Optimal Condition | Causality / Mechanistic Rationale |

| CuSO₄ (Catalyst) | 100 – 250 µM | Provides the source of Cu(II). Keeping concentrations low prevents heavy-metal-induced protein precipitation. |

| THPTA (Ligand) | 500 µM – 1.25 mM | A water-soluble ligand that complexes Cu(I). Crucial: It protects the protein backbone from reactive oxygen species (ROS) generated during ascorbate reduction. |

| Sodium Ascorbate | 2.5 – 5 mM | Acts as the reducing agent to convert Cu(II) to the catalytically active Cu(I) state. Must be prepared fresh to ensure reductive potency. |

| Azide Probe | 50 – 100 µM | Excess probe drives the reaction to completion. Unreacted probe must be removed via dialysis or spin columns post-reaction. |

| Reaction Time | 1 – 2 Hours | CuAAC is highly efficient; extending beyond 2 hours increases the risk of protein degradation without significantly improving yield. |

Experimental Protocols

Protocol A: Enzymatic Transglycosylation using PGAL

This protocol leverages PGAL as an acceptor/donor in transglycosylation reactions to synthesize alkyne-tagged glycoconjugates[2],[3].

Step 1: Reaction Assembly

-

Prepare a reaction buffer (e.g., 50 mM Sodium Acetate, pH 5.0, depending on the specific α-galactosidase optimum).

-

Add 10 mM PGAL and the target acceptor molecule (e.g., a specific peptide or oligosaccharide) at a 1:5 molar ratio.

-

Causality: An excess of the acceptor molecule drives the equilibrium toward transglycosylation rather than simple hydrolysis of the donor.

Step 2: Enzymatic Incubation

-

Introduce the α-D-galactosidase enzyme (e.g., from T. flavus) to the mixture[3].

-

Incubate at 37°C. Monitor the reaction progress via HPLC or TLC every 30 minutes.

-

Causality: Transglycosylation is a kinetically controlled process. Over-incubation will result in the enzyme hydrolyzing the newly formed PGAL-conjugate product. Quenching at the peak of product accumulation is mandatory.

Step 3: Quenching and Purification

-

Quench the reaction by heating to 95°C for 5 minutes to denature the enzyme.

-

Purify the alkyne-tagged product using size-exclusion chromatography (SEC) or solid-phase extraction (SPE).

Figure 2: Logical relationship of enzymatic synthesis and transglycosylation utilizing PGAL.

Protocol B: CuAAC-Mediated Fluorescent Labeling of PGAL-Glycoconjugates

This self-validating protocol ensures specific bioorthogonal conjugation of the PGAL alkyne handle to an azide-fluorophore.

Step 1: Catalyst Pre-complexation (Critical Step)

-

In a separate microcentrifuge tube, mix 100 µM CuSO₄ with 500 µM THPTA ligand. Incubate at room temperature for 5 minutes.

-

Causality: Pre-complexing Cu(II) with THPTA prevents the free copper ions from binding non-specifically to histidine or cysteine residues on the target protein, which would cause irreversible aggregation.

Step 2: Click Reaction Assembly

-

To 100 µL of the purified PGAL-glycoconjugate (from Protocol A), add 50 µM of Azide-Fluorophore (e.g., Azide-Fluor 488).

-

Add the pre-complexed CuSO₄/THPTA mixture.

-

Initiate the reaction by adding 2.5 mM freshly prepared Sodium Ascorbate.

-

Self-Validating Control: Always run a parallel "No Ascorbate" or "No Copper" control. If fluorescence is detected in the purified control, it indicates non-specific adsorption of the fluorophore rather than a true covalent click reaction.

Step 3: Incubation and Cleanup

-

Incubate in the dark at room temperature for 1.5 hours with gentle agitation.

-

Remove unreacted dye and copper reagents using a Zeba Spin Desalting Column (or equivalent) equilibrated with PBS.

-

Analyze the labeled glycoprotein via SDS-PAGE and in-gel fluorescence scanning.

References

-

Title: Propargyl a-D-galactopyranoside | 913074-13-2 Source: Benchchem URL: 5

-

Title: Buy Propargyl a-D-Galactopyranoside from HANGZHOU LEAP CHEM CO., LTD. Source: ECHEMI URL: 1

-

Title: CAS: 913074-13-2 | CymitQuimica Source: CymitQuimica URL: 4

-

Title: Propargyl a-D-Galactopyranoside CAS#: 913074-13-2 Source: ChemicalBook URL: 6

Sources

- 1. echemi.com [echemi.com]

- 2. Propargyl a-D-galactopyranoside | 913074-13-2 | Benchchem [benchchem.com]

- 3. Propargyl a-D-Galactopyranoside CAS#: 913074-13-2 [m.chemicalbook.com]

- 4. CAS: 913074-13-2 | CymitQuimica [cymitquimica.com]

- 5. Propargyl a-D-galactopyranoside | 913074-13-2 | Benchchem [benchchem.com]